Structural Isomer Discrimination: CAS 478039-48-4 vs. MitoBloCK-6 (CAS 303215-67-0) — Identical Formula, Divergent Pharmacophores
CAS 478039-48-4 and MitoBloCK-6 (CAS 303215-67-0) share the identical molecular formula C19H14Cl2N2O (MW 357.23) but are structurally and pharmacologically unrelated. CAS 478039-48-4 is (E)-N-[(3,4-dichlorophenyl)methyl]-3-quinolin-3-ylprop-2-enamide (InChIKey: ZLSXOOUNCYOLBV-SOFGYWHQSA-N) featuring a quinoline-3-yl acrylamide core, while MitoBloCK-6 is (E)-2,4-dichloro-6-(((4-(phenylamino)phenyl)imino)methyl)phenol, a Schiff-base phenol with no quinoline moiety [1]. MitoBloCK-6 is a validated Erv1/ALR inhibitor (IC50 700–900 nM) used in mitochondrial import studies [2]. Ordering by molecular formula alone carries a 100% risk of receiving the wrong compound for any quinoline-targeted study .
| Evidence Dimension | Chemical structure identity (isomerism) |
|---|---|
| Target Compound Data | CAS 478039-48-4; IUPAC: (E)-N-[(3,4-dichlorophenyl)methyl]-3-quinolin-3-ylprop-2-enamide; InChIKey: ZLSXOOUNCYOLBV-SOFGYWHQSA-N; SMILES: C1=CC=C2C(=C1)C=C(C=N2)/C=C/C(=O)NCC3=CC(=C(C=C3)Cl)Cl |
| Comparator Or Baseline | MitoBloCK-6 (CAS 303215-67-0); IUPAC: (E)-2,4-dichloro-6-(((4-(phenylamino)phenyl)imino)methyl)phenol; InChIKey: differs; SMILES: OC1=C(/C=N/C2=CC=C(NC3=CC=CC=C3)C=C2)C=C(Cl)C=C1Cl |
| Quantified Difference | Completely distinct connectivity: quinoline-acrylamide vs. Schiff-base phenol; zero structural overlap beyond atoms present |
| Conditions | Structural comparison based on PubChem-registered InChIKey, SMILES, and IUPAC nomenclature |
Why This Matters
Procurement error risk is binary (wrong compound = invalid experimental results); CAS-number-based ordering with orthogonal identity verification (NMR, HRMS) is mandatory.
- [1] PubChem. (E)-N-[(3,4-dichlorophenyl)methyl]-3-quinolin-3-ylprop-2-enamide (CAS 478039-48-4). InChIKey: ZLSXOOUNCYOLBV-SOFGYWHQSA-N. Compare with MitoBloCK-6 (CAS 303215-67-0). View Source
- [2] Dabir DV, Hasson SA, Setoguchi K, et al. A small molecule inhibitor of redox-regulated protein translocation into mitochondria. Dev Cell. 2013;25(1):81-92. View Source
